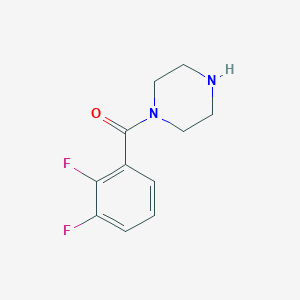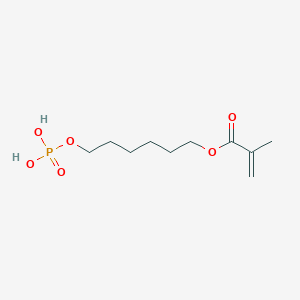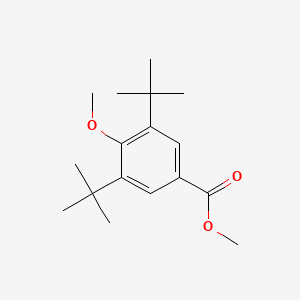
(Heptane-1,7-diyl)bis(diphenylphosphane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Heptane-1,7-diyl)bis(diphenylphosphane) is an organophosphorus compound with the molecular formula C31H34P2. It is also known by other names such as Tetraphenylheptylenediphosphine and 1,7-Heptanediylbis(diphenylphosphine) . This compound is characterized by a heptane backbone with diphenylphosphane groups attached at both ends, making it a bidentate ligand commonly used in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Heptane-1,7-diyl)bis(diphenylphosphane) typically involves the reaction of heptane-1,7-diyl dihalide with diphenylphosphine in the presence of a base. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and the use of solvents such as tetrahydrofuran (THF) or toluene .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally synthesized in small to medium scales for research and development purposes. The production involves similar synthetic routes as mentioned above, with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(Heptane-1,7-diyl)bis(diphenylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the diphenylphosphane groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides and substituted phosphines, depending on the specific reagents and conditions used .
Scientific Research Applications
(Heptane-1,7-diyl)bis(diphenylphosphane) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug development, particularly in the design of metal-based drugs.
Mechanism of Action
The mechanism of action of (Heptane-1,7-diyl)bis(diphenylphosphane) primarily involves its role as a ligand. It coordinates with metal ions through its phosphorus atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
- Bis(diphenylphosphino)methane
- Bis(diphenylphosphino)ethane
- Bis(diphenylphosphino)propane
Comparison
Compared to these similar compounds, (Heptane-1,7-diyl)bis(diphenylphosphane) has a longer heptane backbone, which can influence the steric and electronic properties of the resulting metal complexes. This uniqueness makes it suitable for specific catalytic applications where longer ligand backbones are advantageous .
Properties
CAS No. |
64730-63-8 |
|---|---|
Molecular Formula |
C31H34P2 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
7-diphenylphosphanylheptyl(diphenyl)phosphane |
InChI |
InChI=1S/C31H34P2/c1(2-16-26-32(28-18-8-4-9-19-28)29-20-10-5-11-21-29)3-17-27-33(30-22-12-6-13-23-30)31-24-14-7-15-25-31/h4-15,18-25H,1-3,16-17,26-27H2 |
InChI Key |
MVWPQXNRKPOFAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester](/img/structure/B12095114.png)


![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine](/img/structure/B12095143.png)
![N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B12095149.png)
![N-[5-[6-[[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12095154.png)

![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B12095158.png)
![(4-methoxyphenyl) 2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B12095164.png)
![3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B12095180.png)



